Indeloxazine

概要

説明

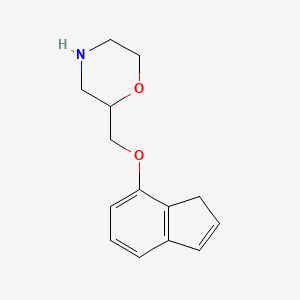

インデロキサジンは、分子式C14H17NO2 の化学化合物です。当初は抗うつ薬および脳賦活剤として開発されました。 インデロキサジンは、脳卒中によるうつ病、感情的な混乱、無意志などの脳血管疾患に関連する精神症状の治療のために、日本と韓国で販売されていました 。 1998年には、有効性の欠如により販売中止となりました .

2. 製法

インデロキサジンの合成には、インデン-7-イルオキシ とメチルモルホリン の反応が含まれます。合成経路には通常、次の手順が含まれます。

インデン-7-イルオキシの調製: インデンを適切な酸化剤と反応させてインデン-7-イルオキシを生成します。

メチルモルホリンとの反応: インデン-7-イルオキシは、制御された条件下でメチルモルホリンと反応してインデロキサジンを形成します.

3. 化学反応解析

インデロキサジンは、次のようないくつかの種類の化学反応を受けます。

酸化: インデロキサジンは、酸化されてさまざまな酸化生成物を生成できます。

置換: インデロキサジンは、特にモルホリン環を含む置換反応に参加することができます。

これらの反応に使用される一般的な試薬および条件には、過マンガン酸カリウム などの酸化剤と、水素化ホウ素ナトリウム などの還元剤が含まれます。これらの反応から形成される主要な生成物は、使用される特定の条件および試薬によって異なります。

準備方法

The synthesis of indeloxazine involves the reaction of inden-7-yloxy with methylmorpholine . The synthetic route typically includes the following steps:

Preparation of Inden-7-yloxy: This involves the reaction of indene with a suitable oxidizing agent to form inden-7-yloxy.

Reaction with Methylmorpholine: The inden-7-yloxy is then reacted with methylmorpholine under controlled conditions to form this compound.

化学反応の分析

Indeloxazine undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidation products.

Substitution: this compound can participate in substitution reactions, particularly involving the morpholine ring.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Cognitive Enhancement

Indeloxazine has been extensively studied for its effects on cognitive functions. Research indicates that it enhances learning and memory in animal models. For instance, in a study involving rats, this compound improved passive learned behavior and mitigated cognitive disturbances induced by cerebral ischemia . Specifically, it increased the extracellular concentration of acetylcholine in the frontal cortex, which is crucial for cognitive processing and memory formation .

Table 1: Effects of this compound on Cognitive Functions

| Study Reference | Model Used | Key Findings |

|---|---|---|

| Mature Rats | Increased acetylcholine levels; enhanced memory | |

| Gerbils | Ameliorated learning disturbances due to ischemia | |

| Mice | Ameliorated cycloheximide-induced amnesia |

Antidepressant Properties

This compound exhibits potential antidepressant effects. It acts as an inhibitor of serotonin and norepinephrine uptake, leading to increased levels of these neurotransmitters in the brain . In behavioral studies, this compound demonstrated efficacy similar to traditional antidepressants like amitriptyline, particularly in enhancing serotonin release .

Table 2: Antidepressant Effects of this compound

| Study Reference | Methodology | Results |

|---|---|---|

| Microdialysis | Increased serotonin and norepinephrine levels | |

| Animal Models | Comparable effects to established antidepressants |

Neurological Disorders

This compound has been investigated for its therapeutic potential in various neurological conditions. For example, it has been reported to induce parkinsonism symptoms in elderly patients when administered at higher doses, highlighting the need for careful monitoring in this demographic . Conversely, its ability to enhance dopaminergic activity suggests potential applications in treating conditions like Parkinson's disease.

Case Study: Parkinsonism Induced by this compound

Two elderly patients developed parkinsonian symptoms after daily administration of 60 mg of this compound. Symptoms resolved upon discontinuation of the drug, indicating a direct correlation between this compound use and the onset of these symptoms .

Analgesic Properties

Recent studies have also highlighted the analgesic properties of this compound's isomer, AS1069562. This compound has shown effectiveness in models of inflammatory and non-inflammatory pain, suggesting its potential use in pain management therapies . The analgesic effects were sustained even after treatment cessation, indicating a long-lasting impact.

Table 3: Analgesic Effects of AS1069562

作用機序

インデロキサジンは、複数のメカニズムを通じてその効果を発揮します。

セロトニン放出剤: セロトニン放出剤として作用し、脳内のセロトニンのレベルを高めます.

ノルエピネフリン再取り込み阻害剤: ノルエピネフリンの再取り込みを阻害し、この神経伝達物質のレベルを上昇させます.

NMDA受容体拮抗剤: インデロキサジンはNMDA受容体拮抗剤として作用し、神経保護効果に貢献する可能性があります.

アセチルコリン放出: 5-HT4受容体の活性化を通じて、ラットの前脳におけるアセチルコリンの放出を強化します.

6. 類似の化合物との比較

インデロキサジンは、セロトニンおよびノルエピネフリン経路に作用する他の化合物と似ています。例として、次のものがあります。

ビロキサジン: インデロキサジンと同様に、ビロキサジンはノルエピネフリン再取り込み阻害剤であり、抗うつ薬として使用されます.

ビフェメララン: この化合物は、臨床的に、脳血管疾患の患者における無気力およびその他の感情的な混乱を軽減するために使用されます.

インデロキサジンは、セロトニン放出、ノルエピネフリン再取り込み阻害、およびNMDA受容体拮抗作用を組み合わせており、他の類似の化合物とは異なります。

類似化合物との比較

Indeloxazine is similar to other compounds that act on serotonin and norepinephrine pathways, such as:

Viloxazine: Like this compound, viloxazine is a norepinephrine reuptake inhibitor used as an antidepressant.

Idebenone: Another compound used for similar purposes, idebenone has neuroprotective properties.

This compound is unique in its combination of serotonin releasing, norepinephrine reuptake inhibition, and NMDA receptor antagonism, which distinguishes it from other similar compounds.

生物活性

Indeloxazine, chemically known as (+/-)-2-[(inden-7-yloxy)methyl]morpholine hydrochloride, is a compound that has garnered attention for its diverse biological activities, particularly in the context of cerebral function and neurotransmitter modulation. Originally marketed in Japan and South Korea for the treatment of psychiatric symptoms associated with cerebrovascular diseases, this compound exhibits properties that may enhance cognitive function and ameliorate certain neurological conditions.

This compound operates through multiple mechanisms:

- Serotonin Releasing Agent : It enhances the release of serotonin, which plays a crucial role in mood regulation and cognitive functions.

- Norepinephrine Reuptake Inhibition : This action can increase norepinephrine levels, potentially improving attention and arousal.

- NMDA Receptor Antagonism : By inhibiting NMDA receptors, this compound may provide neuroprotective effects against excitotoxicity.

- Cholinergic System Activation : Studies indicate that this compound can increase acetylcholine levels in the brain, which is vital for learning and memory processes .

Effects on Cognitive Function

This compound has been shown to facilitate learning and memory in various animal models:

- Enhancement of Passive Learned Behavior : In studies with rats, this compound improved passive avoidance learning, suggesting its potential as a cognitive enhancer .

- Amelioration of Ischemia-Induced Learning Disturbances : In gerbils subjected to cerebral ischemia, this compound helped restore learned behaviors .

- Effects on Senescence-Accelerated Mice : The compound significantly prolonged step-through latency in senescence-prone mice, indicating its anti-amnesic properties .

Neurotransmitter Modulation

This compound's influence on neurotransmitters is noteworthy:

| Neurotransmitter | Effect of this compound |

|---|---|

| Acetylcholine | Increased release |

| Dopamine | Slight increase in content; decreased metabolites |

| Serotonin | Enhanced release |

| Norepinephrine | Reuptake inhibition |

Research indicates that this compound increases extracellular concentrations of acetylcholine in the frontal cortex of rats, which correlates with improved cognitive functions .

Clinical Observations

Clinical studies have reported mixed outcomes regarding the use of this compound:

- Case Studies of Parkinsonism : Two elderly patients developed parkinsonian symptoms while on this compound, which resolved upon discontinuation. This suggests that while this compound can enhance cognitive function, it may also depress dopamine release in susceptible individuals .

- Dementia Patients : this compound showed potential benefits for patients with dementia of Alzheimer type, enhancing cognitive performance while modulating neurotransmitter levels positively .

Summary of Research Findings

The following table summarizes key findings from various studies involving this compound:

特性

IUPAC Name |

2-(3H-inden-4-yloxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-3-11-4-2-6-14(13(11)5-1)17-10-12-9-15-7-8-16-12/h1-4,6,12,15H,5,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MADRVGBADLFHMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)COC2=CC=CC3=C2CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65043-22-3 (hydrochloride) | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30866833 | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60929-23-9 | |

| Record name | Indeloxazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60929-23-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indeloxazine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060929239 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-{[(1H-Inden-7-yl)oxy]methyl}morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30866833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INDELOXAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/834M09R1KM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。